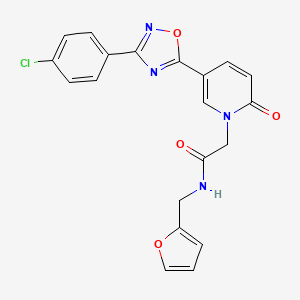

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

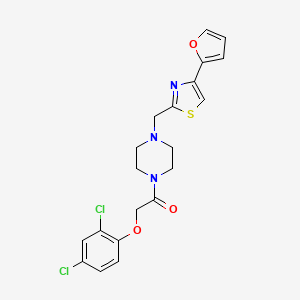

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O4 and its molecular weight is 410.81. The purity is usually 95%.

BenchChem offers high-quality 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities of Coumarin and Oxadiazole Derivatives

Research highlights the diverse biological activities of coumarin and oxadiazole derivatives. Coumarin compounds, featuring a 1,2-benzopyrone ring, exhibit pharmacological activities such as anti-diabetic, anti-viral, anti-microbial, anticancer, and anti-inflammatory. Oxadiazoles, containing an oxygen atom and two nitrogen atoms in a five-membered ring, are known for their antimicrobial, anticancer, and anti-inflammatory properties. The structural features of these derivatives enable effective binding with enzymes and receptors, leading to various bioactivities. This suggests potential for the development of potent drugs through modification and synthesis of these derivatives (Jalhan, Singh, Saini, Sethi, & Jain, 2017).

Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds

1,3,4-Oxadiazole derivatives are highlighted for their broad therapeutic potential across a range of medical applications. These compounds, through their distinctive structural features, interact with various biological systems to elicit a spectrum of therapeutic effects, including anticancer, antifungal, antibacterial, and anti-inflammatory activities. The research underlines the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry, showcasing their role in developing new therapeutic agents with high potency (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).

Synthetic Strategies and Biological Activities of Oxadiazole Derivatives

The synthesis and pharmacological activities of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives are extensively reviewed, underscoring their significance in drug development. These derivatives exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer effects. The review provides a comprehensive overview of recent developments, highlighting the utility of oxadiazoles as biologically active units in numerous compounds, which underscores their importance in the synthesis of new pharmacologically active molecules (Wang, Sun, Jia, Bian, & Yu, 2022).

Antiparasitic Potential of 1,2,4- and 1,3,4-Oxadiazole Derivatives

The use of 1,2,4- and 1,3,4-oxadiazole derivatives in antiparasitic drug development is discussed, highlighting the importance of these heterocyclic compounds in creating new treatments for parasitic infections. The review compares the different isomeric forms of oxadiazoles and discusses their reactivity and potential interactions with biological receptors, emphasizing their versatility as scaffolds in the development of antiparasitic drugs. This points to the promising role of oxadiazole derivatives in addressing the need for new therapeutic options against parasitic diseases (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).

Eigenschaften

IUPAC Name |

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O4/c21-15-6-3-13(4-7-15)19-23-20(29-24-19)14-5-8-18(27)25(11-14)12-17(26)22-10-16-2-1-9-28-16/h1-9,11H,10,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIWOROWUYUOPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole](/img/structure/B2510365.png)

![2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2510368.png)

![N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2510376.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2510380.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2510385.png)